molecular formula C9H6FN3O2S2 B2365640 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile CAS No. 899966-46-2

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile

Cat. No. B2365640
CAS RN: 899966-46-2
M. Wt: 271.28
InChI Key: XHAJCWPMWPEPFD-UHFFFAOYSA-N
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Description

“2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile” is a chemical compound that contains a 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring is known for its various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of this compound is influenced by many functional groups attached to the ring .


Molecular Structure Analysis

The molecular structure of “2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile” is characterized by a 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring structure is known to exhibit various tautomeric forms .

Scientific Research Applications

Anticancer Activities

Compounds based on benzothiadiazine frameworks, such as 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile, have been studied for their anticancer activities. For example, derivatives of these compounds have shown moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Some compounds in this group were found to inhibit tubulin polymerization, a process vital in cancer cell growth (Kamal et al., 2011).

Potassium Channel Activation

Certain 1,2,4-thiadiazine derivatives are potent activators of Kir6.2/SUR1 K(ATP) channels. These channels play a crucial role in the regulation of insulin release and blood pressure. The synthesized derivatives, including those similar in structure to 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile, have been found effective in activating these channels, demonstrating potential in the treatment of conditions like hypertension (Schou et al., 2005).

Antioxidant Properties

The antioxidant properties of thiadiazine derivatives have been explored in various studies. For example, compounds bearing a triazolo[3,4-b][1,3,4]thiadiazin moiety have shown significant antioxidant abilities, with some even exceeding the effectiveness of standard antioxidants like ascorbic acid. This indicates the potential use of these compounds, including those structurally related to 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile, in oxidative stress-related therapeutic applications (Shakir et al., 2017).

Hepatitis B Virus Inhibition

Some benzothiazine derivatives have been identified as potential inhibitors of the hepatitis B virus. Studies have shown that these compounds can demonstrate nanomolar inhibitory activity against HBV in vitro, suggesting their potential application in antiviral therapies (Ivachtchenko et al., 2019).

properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2S2/c10-6-1-2-7-8(5-6)17(14,15)13-9(12-7)16-4-3-11/h1-2,5H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAJCWPMWPEPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)S(=O)(=O)N=C(N2)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile

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